molecular formula C18H24N4O4S B6530301 N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 1019097-28-9

N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-4-(morpholine-4-sulfonyl)benzamide

Cat. No. B6530301
CAS RN: 1019097-28-9
M. Wt: 392.5 g/mol
InChI Key: DXYMUBYLHYVNKE-UHFFFAOYSA-N
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Description

N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-4-(morpholine-4-sulfonyl)benzamide, also known as N-Morpholine-4-sulfonylbenzamide (NMBS), is a novel, small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). It has been studied as a potential therapeutic agent for the treatment of cancer, autoimmune diseases, and other inflammatory conditions. NMBS has been shown to inhibit DHODH activity in vitro and in vivo, as well as to inhibit the growth of cancer cells in culture.

Scientific Research Applications

NMBS has been studied as a potential therapeutic agent for the treatment of cancer, autoimmune diseases, and other inflammatory conditions. In vitro studies have demonstrated that NMBS is a potent inhibitor of DHODH activity, which is involved in the de novo biosynthesis of pyrimidines. In addition, NMBS has been shown to inhibit the growth of cancer cells in culture. NMBS has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins.

Mechanism of Action

NMBS is thought to exert its inhibitory effects on DHODH and COX-2 by binding to the active sites of these enzymes. This binding inhibits the enzymes’ ability to catalyze the conversion of their respective substrates into products. By blocking the activity of these enzymes, NMBS is able to inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
NMBS has been shown to inhibit the activity of DHODH and COX-2 in vitro and in vivo. By blocking the activity of these enzymes, NMBS is able to inhibit the growth of cancer cells and reduce inflammation. In addition, NMBS has been shown to reduce the production of inflammatory mediators such as prostaglandins.

Advantages and Limitations for Lab Experiments

NMBS is a novel, small molecule inhibitor of DHODH and COX-2, making it a promising target for the development of therapeutic agents. NMBS is relatively easy to synthesize and can be purified using simple chromatographic techniques. However, due to its small size, NMBS is not as potent as some other inhibitors of DHODH and COX-2.

Future Directions

Despite its small size, NMBS has been shown to be a potent inhibitor of DHODH and COX-2 in vitro and in vivo. Future studies should focus on further optimizing NMBS as an inhibitor of these enzymes. Additionally, further research should be conducted to explore the potential therapeutic applications of NMBS, such as its use in the treatment of cancer, autoimmune diseases, and other inflammatory conditions. Additionally, NMBS should be further studied for its potential as a drug delivery system. Finally, NMBS should be further studied for its potential interactions with other molecules and its effects on other biochemical pathways.

Synthesis Methods

NMBS can be synthesized using a three-step procedure. In the first step, morpholine-4-sulfonyl chloride is reacted with 3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl chloride to form N-morpholine-4-sulfonylbenzamide. In the second step, the reaction mixture is heated to 80°C and stirred for 2 hours to complete the reaction. In the final step, the product is purified by column chromatography.

properties

IUPAC Name

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-13(2)22-17(12-14(3)20-22)19-18(23)15-4-6-16(7-5-15)27(24,25)21-8-10-26-11-9-21/h4-7,12-13H,8-11H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYMUBYLHYVNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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